molecular formula C13H20N4O2 B2481849 N,N-Dimethylspiro[4,7-dihydropyrazolo[5,1-c][1,4]oxazine-6,4'-piperidine]-2-carboxamide CAS No. 2247103-02-0

N,N-Dimethylspiro[4,7-dihydropyrazolo[5,1-c][1,4]oxazine-6,4'-piperidine]-2-carboxamide

Cat. No. B2481849
CAS RN: 2247103-02-0
M. Wt: 264.329
InChI Key: WSAWKFNLGRPEIV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves multi-step chemical reactions, starting from basic heterocyclic scaffolds to achieve the desired complex structures. For example, derivatives like 6,6-dimethyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide have been synthesized as PDE4 inhibitors, indicating a methodological approach to synthesizing related compounds with specific biological activities (Srivastava & Singh, 2020). These synthesis strategies often involve the construction of the core heterocyclic ring followed by functionalization to introduce various substituents, which can significantly alter the compound's biological activity.

Molecular Structure Analysis

The molecular structure of compounds in this category is characterized by the presence of spiro linkage that connects two or more heterocyclic rings. This unique feature may contribute to the compound's biological activities by affecting its binding to biological targets. Molecular interaction studies, such as those conducted on N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide with the CB1 cannabinoid receptor, provide insight into how these compounds interact with receptors at the molecular level, highlighting the importance of conformational analysis in understanding their mechanism of action (Shim et al., 2002).

Scientific Research Applications

Synthesis and Chemical Reactivity

N,N-Dimethylspiro[4,7-dihydropyrazolo[5,1-c][1,4]oxazine-6,4'-piperidine]-2-carboxamide is a compound involved in various chemical synthesis and reactivity studies. For instance, it's structurally related to compounds used in the study of the reaction mechanism of ethyl 4-(chloromethyl)pyrazolo[5,1-c][1,2,4]triazine-3-carboxylates with thiourea. This study, conducted by Ledenyova et al., explored the ANRORC rearrangement and N-formylation of these compounds, leading to the formation of formamides, a process confirmed by X-ray analysis (Ledenyova et al., 2018). Furthermore, Strässler et al. researched the synthesis of heterospirocyclic N-methyl-N-phenyl-2H-azirin-3-amines, which are structurally similar and used as synthons for heterocyclic α-amino acids (Strässler et al., 1997).

Pharmacological Activities

There's a significant body of research focusing on the pharmacological activities of compounds structurally related to N,N-Dimethylspiro[4,7-dihydropyrazolo[5,1-c][1,4]oxazine-6,4'-piperidine]-2-carboxamide. Mahmoud et al. synthesized various fused oxazine compounds, like 4-(4-methoxyphenyl)-3,7-dimethyl-1,4-dihydro-5H-pyrazolo[4′,3′:5,6]pyrano[2,3-d][ ]oxazin-5-one, and evaluated their antioxidant and anticancer activities (Mahmoud et al., 2017). Another study by El Azab and Khaled explored the synthesis of enaminone of naphtho[b]1,4-oxazine, utilizing it as a building block for various derivatives with noted antimicrobial and antifungal activities (El Azab & Khaled, 2015).

Antimicrobial and Antitubercular Activities

Compounds similar in structure to N,N-Dimethylspiro[4,7-dihydropyrazolo[5,1-c][1,4]oxazine-6,4'-piperidine]-2-carboxamide have been studied for their antimicrobial and antitubercular activities. Amini et al. synthesized N,N-diaryl-4-(4,5-dichloroimidazole-2-yl)-1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxamides, displaying moderate antitubercular activity against Mycobacterium tuberculosis (Amini et al., 2008). Patil et al. synthesized new piperazine and triazolo-pyrazine derivatives, which showed promising antimicrobial activity in vitro (Patil et al., 2021).

properties

IUPAC Name

N,N-dimethylspiro[4,7-dihydropyrazolo[5,1-c][1,4]oxazine-6,4'-piperidine]-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N4O2/c1-16(2)12(18)11-7-10-8-19-13(9-17(10)15-11)3-5-14-6-4-13/h7,14H,3-6,8-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSAWKFNLGRPEIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=NN2CC3(CCNCC3)OCC2=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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